![molecular formula C20H22N2O2 B588874 Apovincaminic Acid-d4 CAS No. 1329624-60-3](/img/structure/B588874.png)
Apovincaminic Acid-d4
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Description
Apovincaminic Acid-d4 is the deuterium labeled Apovincaminic acid . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used for research purposes only .
Synthesis Analysis
Apovincaminic Acid-d4 is identified as a primary active metabolite of Vinpocetine (VP) by the hydrolysis reaction in vivo . Approximately 75% of VP is hydrolyzed into its main active metabolite AVA, leading to a low bioavailability of (6.2 ± 1.9)% in vivo .Molecular Structure Analysis
The molecular formula of Apovincaminic Acid-d4 is C20H18D4N2O2 . The molecular weight is 326.43 . The IUPAC name is (15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo .Physical And Chemical Properties Analysis
Apovincaminic Acid-d4 is a solid substance . It should be stored at 4° C . Its melting point is >180° C (dec.) .Safety and Hazards
Future Directions
The future directions of Apovincaminic Acid-d4 research could involve the development of a population pharmacokinetic (PopPK) model for AVA based on a study in healthy volunteers with three different formulations of vinpocetine . This could be helpful in ensuring the more effective and safer use of the vinpocetine in the future given the increasing range of suggested indications for its use .
properties
IUPAC Name |
(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQLDAGNBFMJQ-PFJDKSMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apovincaminic Acid-d4 |
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